molecular formula C8H16ClN3 B3103103 (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride CAS No. 1431963-82-4

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Cat. No. B3103103
CAS RN: 1431963-82-4
M. Wt: 189.68 g/mol
InChI Key: RZXNXQVMGBMVKM-UHFFFAOYSA-N
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Description

“(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride” is a versatile chemical compound used in various scientific research applications due to its unique properties and potential in diverse fields. It has a molecular formula of C8H16ClN3 and an average mass of 189.686 Da .


Synthesis Analysis

The synthesis of pyrazole compounds like “(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for this compound is 1S/C8H15N3/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,3,5,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety and Hazards

The safety information for “(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride” includes several hazard statements: H302-H315-H318-H335 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)5-11-6-8(3-9)4-10-11;/h4,6-7H,3,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNXQVMGBMVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

CAS RN

1431963-82-4
Record name 1H-Pyrazole-4-methanamine, 1-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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